molecular formula C12H12N2O2S B180920 Benzenesulfonamide, 4-methyl-N-4-pyridinyl- CAS No. 15309-69-0

Benzenesulfonamide, 4-methyl-N-4-pyridinyl-

Cat. No. B180920
CAS RN: 15309-69-0
M. Wt: 248.3 g/mol
InChI Key: XAICNOASCGJHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-methyl-N-4-pyridinyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

Mechanism Of Action

The mechanism of action of TAK-659 involves the inhibition of BTK. BTK is a key enzyme involved in the activation of B cells and the production of antibodies. Inhibition of BTK leads to a reduction in the activity of B cells and a decrease in the production of antibodies. This mechanism of action has been shown to be effective in the treatment of cancer and autoimmune diseases.

Biochemical And Physiological Effects

TAK-659 has been shown to have both biochemical and physiological effects. Biochemically, TAK-659 has been shown to inhibit the activity of BTK, leading to a reduction in the activity of B cells and a decrease in the production of antibodies. Physiologically, TAK-659 has been shown to inhibit the growth of cancer cells and reduce the symptoms of autoimmune diseases.

Advantages And Limitations For Lab Experiments

The advantages of using TAK-659 in lab experiments include its selectivity for BTK, its ability to inhibit the growth of cancer cells, and its potential applications in the treatment of autoimmune diseases. The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to further study its potential applications in the treatment of cancer and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of BTK. Additionally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential side effects.
In conclusion, TAK-659 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed. The future directions for the research and development of TAK-659 include further study of its potential applications, development of more potent and selective inhibitors of BTK, and further research to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of TAK-659 involves multiple steps. The starting material for the synthesis is 4-methylpyridine, which undergoes a reaction with chlorosulfonic acid to form 4-methylpyridine-1-oxide. The 4-methylpyridine-1-oxide is then reacted with sodium hydroxide to form 4-methylpyridine-N-oxide. The final step involves the reaction of 4-methylpyridine-N-oxide with 4-aminobenzenesulfonamide to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells by blocking the activity of BTK, which is a key enzyme involved in the growth and survival of cancer cells. TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

CAS RN

15309-69-0

Product Name

Benzenesulfonamide, 4-methyl-N-4-pyridinyl-

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

4-methyl-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C12H12N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14)

InChI Key

XAICNOASCGJHSS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.